molecular formula C17H14N2O5S2 B2602568 ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 905661-37-2

ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2602568
CAS No.: 905661-37-2
M. Wt: 390.43
InChI Key: ULXLJJILJUQISP-ZCXUNETKSA-N
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Description

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core substituted with a thiophene-2-carbonylimino group at position 6 and an ethyl acetate moiety at position 5.

Properties

IUPAC Name

ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXLJJILJUQISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines to form the thiophene-2-carbonylimino intermediate. This intermediate is then reacted with a benzothiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce thiophene alcohols.

Scientific Research Applications

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Benzothiadiazole and Benzoxadiazole Derivatives

Compounds such as DTCPB, DTCTB, DTCPBO, and DTCTBO () share a benzo[c][1,2,5]thiadiazole or benzoxadiazole core with aryl or thiophenyl substituents. Key differences include:

  • Electron-Withdrawing Groups: The cyano (-CN) group in DTCPB and DTCTB enhances electron-deficient character, making them suitable for organic semiconductors. In contrast, the target compound’s dioxolane and ester groups may reduce electron deficiency, favoring solubility or bioactivity.
Compound Core Structure Key Substituents Application Reference
Target Compound [1,3]Dioxolo[4,5-f]benzothiazole Thiophene-2-carbonylimino, ethyl acetate Underexplored (hypothetical: pesticides or bioactivity)
DTCPB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino phenyl, cyano Organic electronics

Thiopyrano[2,3-d]Thiazoles

Thiopyrano[2,3-d]thiazoles () exhibit anti-inflammatory activity comparable to diclofenac sodium. For example:

  • 6-Carboxymethyl-7-(4-methoxyphenyl)-2-oxo-tetrahydrothiopyrano-thiazole shows efficacy via COX-2 inhibition. The target compound’s thiophene and dioxolane groups could modulate similar pathways but may lack the carboxymethyl group critical for binding affinity .
  • Rel-(5R,6S,7S)-[5-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-thiopyrano-thiazol-6-yl]-oxoacetic acid demonstrates substituent-dependent activity. The target compound’s ethyl acetate group may limit bioavailability compared to carboxylic acid derivatives .

Dioxolo[4,5-f]Isoindol-7-One Derivatives

European Patent EP 4 384 524 A1 () describes 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides. Structural parallels include:

  • Dioxolane Ring : Both compounds feature a fused dioxolane system, which may stabilize the molecule against metabolic degradation.
  • Substituent Effects: The target compound’s thiophene-imino group could enhance π-π interactions with biological targets, whereas fluorinated isoindolone derivatives prioritize halogen bonding for pesticidal activity .

Thiazolylmethylcarbamate Analogs

Thiazol-5-ylmethyl carbamates () are protease inhibitors with complex stereochemistry. For example:

  • Compound l (Thiazol-5-ylmethyl carbamate) uses a thiazole ring for hydrogen bonding in enzyme active sites. The target compound’s benzothiazole core lacks the carbamate functionality critical for covalent inhibition .
  • Compound w (Bis(thiazol-5-ylmethyl) dicarbamate) highlights the importance of multiple thiazole units for potency, a feature absent in the mono-thiophene-substituted target compound .

Research Findings and Implications

  • Electronic Properties : The target compound’s benzothiazole-thiophene system may exhibit tunable optoelectronic properties, but its ester and dioxolane groups likely reduce conjugation compared to DTCPB derivatives .
  • Bioactivity Potential: While thiopyrano-thiazoles emphasize anti-inflammatory applications, the target compound’s structural complexity suggests unexplored interactions with enzymes or receptors .

Biological Activity

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives which are known for their diverse biological activities. The specific structure of this compound includes a benzothiazole core linked to a dioxole moiety and a thiophene group. This unique arrangement is hypothesized to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole-2-thiol derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably:

  • Compound 7e exhibited potent activity against several cancer lines:
    • SKRB-3 : IC50 = 1.2 nM
    • SW620 : IC50 = 4.3 nM
    • A549 : IC50 = 44 nM
    • HepG2 : IC50 = 48 nM

These compounds induced apoptosis in HepG2 cells through a concentration-dependent mechanism, suggesting that this compound may exhibit similar properties due to structural similarities with these active derivatives .

Antiviral Activity

Benzothiazole derivatives have also been investigated for antiviral properties. In vitro studies indicated that certain benzothiazole compounds showed significant antiviral activity against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication pathways . The potential for this compound to inhibit viral enzymes or interfere with viral entry remains an area for further investigation.

The mechanisms by which benzothiazole derivatives exert their biological effects typically involve:

  • Apoptosis Induction : Many compounds promote programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism or viral replication.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives related to this compound:

CompoundCancer Cell LineIC50 (nM)Mechanism
Compound 7eSKRB-31.2Apoptosis induction
Compound 7eSW6204.3Cell cycle arrest
Compound 7eA54944Enzyme inhibition
Compound 7eHepG248Apoptosis induction

These findings underscore the potential for further development of this compound as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate?

The synthesis typically involves multi-step reactions under controlled conditions. Common methods include:

  • Reflux with acid catalysts : For example, reacting precursors in acetic acid with sodium acetate as a base, followed by crystallization (e.g., from DMF/acetic acid mixtures) .
  • Condensation reactions : Using aromatic aldehydes or isothiocyanates in solvents like 1,4-dioxane or ethanol under prolonged heating (4–24 hours) .
  • Oxalyl chloride coupling : Introducing ester groups via ethyl oxalyl monochloride in inert solvents . Key variables include solvent choice (polar aprotic solvents like DMF enhance solubility), catalyst type (e.g., palladium for cross-coupling), and reaction duration.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the compound’s 3D structure, including bond angles and ring conformations, as demonstrated in crystallography reports .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm functional groups (e.g., thiophene protons at δ 7.2–7.8 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typically required for research-grade material) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics, guiding solvent/catalyst selection. For example:

  • Reaction path search algorithms : ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Machine learning : Analyzes historical reaction data to predict successful pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral or biological activity data?

  • Cross-validation : Combine multiple techniques (e.g., X-ray with NMR) to confirm structural assignments. For spectral mismatches, re-examine solvent effects or tautomeric forms .
  • Dose-response studies : Address biological activity discrepancies by testing compound purity, stereochemical integrity, and solvent artifacts in assays .
  • Computational docking : Compare predicted vs. observed binding affinities to identify false positives in interaction studies .

Q. How to design experiments for evaluating biological activity and mechanism of action?

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) to test cytotoxicity, with IC₅₀ determination via MTT assays .
  • Interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to targets like kinases or DNA .
  • Metabolic stability : Assess hepatic microsome incubation to predict pharmacokinetics .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in synthesis?

  • Negative controls : Omit catalysts or reactants to confirm reaction necessity.
  • Isotopic labeling : Track reaction intermediates (e.g., ¹³C-labeled carbonyl groups).
  • Scale-up protocols : Maintain consistent stirring rates and heating gradients to avoid side products .

Q. How to address low yields in multi-step syntheses?

  • Intermediate purification : Use column chromatography or recrystallization after each step.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
  • Catalyst screening : Test alternatives like Pd/C or copper iodide for cross-coupling steps .

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